molecular formula C25H22FN5O B15173890 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-

1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-

Cat. No.: B15173890
M. Wt: 427.5 g/mol
InChI Key: CBZHFCPGQAUEJE-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, a fluorophenyl group, and an imidazole moiety

Preparation Methods

The synthesis of 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the fluorophenyl group and the imidazole moiety. Common reagents used in these reactions include various amines, fluorinated compounds, and imidazole derivatives. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- can be compared with other similar compounds, such as:

    2-Amino-1H-benzimidazol-5-yl (4-fluorophenyl)methanone: This compound shares a similar benzimidazole core and fluorophenyl group but differs in its overall structure and functional groups.

    Flubendazole: A benzimidazole derivative with antiparasitic properties, used as a reference standard in pharmaceutical testing

Biological Activity

1H-Benzimidazol-4-amine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- is particularly notable for its potential applications in treating various diseases, including cancer and parasitic infections.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Component Description
Chemical Formula C20H21FN4O
Molecular Weight 356.41 g/mol
CAS Number [Not available]
Structural Features Contains a benzimidazole core with fluorophenyl and methoxy substitutions

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation across various cancer cell lines.

  • IC50 Values :
    • The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.
    • A related study reported an IC50 of 25.72 ± 3.95 μM for a benzimidazole derivative in MCF cell lines, suggesting potential for similar efficacy in the compound of interest .

Antiparasitic Activity

Benzimidazole derivatives are also known for their antiparasitic effects. The compound's structural similarities to known antiparasitic agents suggest it may exhibit activity against parasites such as Giardia intestinalis and Entamoeba histolytica.

  • Activity Metrics :
    • Compounds within this class have been shown to possess IC50 values around 3.95 μM , significantly outperforming traditional treatments like benznidazole .

Antimicrobial Activity

The compound may also possess antimicrobial properties, which are common among benzimidazole derivatives.

  • Efficacy Against Bacteria :
    • Various studies have highlighted that benzimidazole derivatives show effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds achieving superior activity compared to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key factors influencing activity include:

  • Substituent Effects : The presence of fluorine and methoxy groups has been correlated with enhanced bioactivity.
  • Hydrophobic Interactions : The hydrophobic nature of the aromatic rings contributes to better binding affinity to biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives:

  • Antitumor Studies : A comprehensive review indicated that derivatives with specific substitutions showed higher activity in 2D assays compared to 3D assays, highlighting their potential as effective antitumor agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds often interact with DNA, acting as topoisomerase inhibitors or interfering with DNA replication processes .

Properties

Molecular Formula

C25H22FN5O

Molecular Weight

427.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-1-methylbenzimidazol-4-amine

InChI

InChI=1S/C25H22FN5O/c1-16-14-31(15-27-16)21-12-11-19(13-23(21)32-3)28-20-5-4-6-22-24(20)29-25(30(22)2)17-7-9-18(26)10-8-17/h4-15,28H,1-3H3

InChI Key

CBZHFCPGQAUEJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=C4C(=CC=C3)N(C(=N4)C5=CC=C(C=C5)F)C)OC

Origin of Product

United States

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